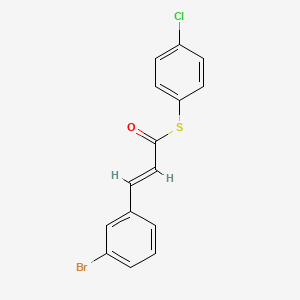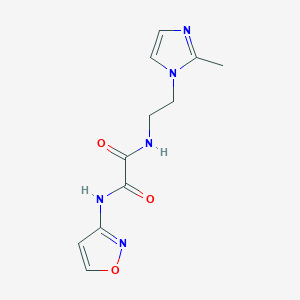
2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile” is a complex organic molecule that contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a phenyl group (a benzene ring), and a nicotinonitrile group (a pyridine ring with a nitrile group). These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups it contains. For example, the presence of polar groups like the amino and nitrile groups could impact its solubility in various solvents .Applications De Recherche Scientifique
Crystal Structure Analysis and Quantum Chemistry
The crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile (ADPN) was analyzed using single crystal X-ray diffraction. The structure revealed two independent molecules with similar geometric parameters but different environments. Quantum chemistry calculations, including Density Functional Theory (DFT) and DFT dispersion corrected (DFT-D3), were conducted to understand the structural and chemical properties of ADPN. Remarkably, dispersion forces greatly influence the stability of the ADPN crystal, and hydrogen bond interactions between ADPN molecules play a pivotal role in the dimerization process (Hosseinzadeh et al., 2021).
Antimicrobial Activity
Several compounds, including 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, have been synthesized and tested for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The structures of these products were confirmed by various spectral data and their antimicrobial effectiveness was established, marking their significance in the field of antimicrobial drug development (Guna et al., 2015).
Catalysis in Synthesis
Cu(OAc)2 was used as a catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which were then evaluated for their antimicrobial activities against a variety of microorganisms. Notably, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile demonstrated significant antimicrobial efficacy towards various bacterial and fungal species, highlighting its potential in antimicrobial agent synthesis (Mirjalili et al., 2020).
Corrosion Inhibition
Studies explored the application of N-substituted 2-aminopyridine derivatives, closely related to 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile, as corrosion inhibitors for mild steel in acidic medium. The research demonstrated significant inhibitive effects on mild steel corrosion, with some derivatives offering protection capabilities up to 96.63%, marking their importance in industrial applications where corrosion resistance is crucial (Verma et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been reported to have anticancer , molluscicidal , and antibacterial effects, suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound is formed through a sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer . The resulting salt reacts under Mannich conditions with primary amines and an excess of formaldehyde to form substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo .
Biochemical Pathways
The compound’s synthesis involves reactions with unsaturated nitriles or their precursors, forming partially saturated and/or polyfunctional derivatives of 2-(dicyanomethyl)- and 2-(dicyanomethylene)pyridine .
Result of Action
Similar compounds have shown anticancer , molluscicidal , and antibacterial effects, indicating a potential for diverse biological impacts.
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)22-18(21)15(14)11-20/h1-10H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTFDSKMEYTLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)


![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)

![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)
![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)
![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)